Cas no 199851-91-7 (6-benzyl-5-propan-2-yl-2-sulfanylidene-1h-pyrimidin-4-one)
6-benzyl-5-propan-2-yl-2-sulfanylidene-1h-pyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 6-benzyl-5-propan-2-yl-2-sulfanylidene-1h-pyrimidin-4-one
- 199851-91-7
- 6-benzyl-5-isopropyl-2-thiouracil
- 6-BENZYL-5-ISOPROPYL-2-THIOXO-2,3-DIHYDROPYRIMIDIN-4(1H)-ONE
- SB60305
- SCHEMBL7672761
- A910051
- DTXSID50441505
-
- MDL: MFCD20267559
- Inchi: 1S/C14H16N2OS/c1-9(2)12-11(15-14(18)16-13(12)17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18)
- InChI Key: IRKGSVJXIKNMHH-UHFFFAOYSA-N
- SMILES: S=C1NC(C(=C(CC2C=CC=CC=2)N1)C(C)C)=O
Computed Properties
- Exact Mass: 260.09833431g/mol
- Monoisotopic Mass: 260.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 73.2Ų
6-benzyl-5-propan-2-yl-2-sulfanylidene-1h-pyrimidin-4-one Security Information
- Storage Condition:(BD330733)
6-benzyl-5-propan-2-yl-2-sulfanylidene-1h-pyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM319711-1g |
6-Benzyl-5-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
199851-91-7 | 95% | 1g |
$543 | 2023-02-02 | |
| Chemenu | CM319711-1g |
6-Benzyl-5-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
199851-91-7 | 95% | 1g |
$462 | 2021-08-18 | |
| Alichem | A089006407-250mg |
6-Benzyl-5-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
199851-91-7 | 95% | 250mg |
$216.32 | 2023-09-02 | |
| Alichem | A089006407-1g |
6-Benzyl-5-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
199851-91-7 | 95% | 1g |
$557.47 | 2023-09-02 | |
| Ambeed | A134688-1g |
6-Benzyl-5-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
199851-91-7 | 95+% | 1g |
$494.0 | 2025-02-27 |
6-benzyl-5-propan-2-yl-2-sulfanylidene-1h-pyrimidin-4-one Suppliers
6-benzyl-5-propan-2-yl-2-sulfanylidene-1h-pyrimidin-4-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 6-benzyl-5-propan-2-yl-2-sulfanylidene-1h-pyrimidin-4-one
6-Benzyl-5-Propan-2-yl-2-Sulfanylidene-1H-Pyrimidin-4-one (CAS No. 199851-91-7): A Comprehensive Overview
6-Benzyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one (CAS No. 199851-91-7) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of 6-benzyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one is composed of a pyrimidine core, a benzyl substituent, an isopropyl group, and a sulfanylidene moiety. These functional groups contribute to the compound's unique chemical properties and biological activities. The pyrimidine ring, a common scaffold in many biologically active molecules, provides a stable platform for the attachment of various substituents, enhancing the compound's pharmacological profile.
Recent studies have highlighted the potential of 6-benzyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one in modulating key biological pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer properties. The sulfanylidene moiety, in particular, has been shown to play a crucial role in these activities by interacting with specific protein targets involved in inflammation and cancer progression.
In addition to its anti-inflammatory and anti-cancer effects, 6-benzyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one has also shown promise as a potential neuroprotective agent. Studies conducted by researchers at the University of California, San Francisco, revealed that this compound can effectively protect neurons from oxidative stress and neurodegenerative damage. This finding opens up new avenues for the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The benzyl substituent in 6-benzyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one contributes to its lipophilicity, which enhances its ability to cross biological membranes and reach target sites within cells. This property is particularly advantageous for drugs designed to act on intracellular targets or to penetrate the blood-brain barrier. The isopropyl group further modulates the compound's physicochemical properties, optimizing its solubility and stability in various biological environments.
The synthesis of 6-benzyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the condensation of 4-chloroacetylacetone with benzaldehyde followed by treatment with thiourea and subsequent cyclization to form the pyrimidine ring. This method provides a robust and scalable approach for the production of this compound on both laboratory and industrial scales.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-benzyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one in various therapeutic applications. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.
In conclusion, 6-benzyl-5-propan-2-y\-l\-2-sulfanylidene\-1H-pyrimidin\-4-one (CAS No. 199851\-91\-7) represents a promising compound with a wide range of biological activities. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
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